molecular formula C7H15N3O5S B15129962 Hydrazinecarbothioamide, 2-D-mannopyranosyl-

Hydrazinecarbothioamide, 2-D-mannopyranosyl-

Cat. No.: B15129962
M. Wt: 253.28 g/mol
InChI Key: YMJWCYLPMHAALV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-D-mannopyranosyl-, is a compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The presence of the 2-D-mannopyranosyl group adds a unique glycosylation aspect to the molecule, potentially enhancing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-D-mannopyranosyl-, can be synthesized through a series of chemical reactions involving hydrazinecarbothioamide and 2-D-mannopyranosyl derivatives. One common method involves the reaction of hydrazinecarbothioamide with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of hydrazinecarbothioamide, 2-D-mannopyranosyl-, may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-D-mannopyranosyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives. Substitution reactions can result in various functionalized hydrazinecarbothioamide derivatives.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-D-mannopyranosyl-, can be compared with other similar compounds, such as:

The uniqueness of hydrazinecarbothioamide, 2-D-mannopyranosyl-, lies in its glycosylation, which may enhance its biological activity and specificity compared to non-glycosylated analogs.

Properties

Molecular Formula

C7H15N3O5S

Molecular Weight

253.28 g/mol

IUPAC Name

[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)

InChI Key

YMJWCYLPMHAALV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O

Origin of Product

United States

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